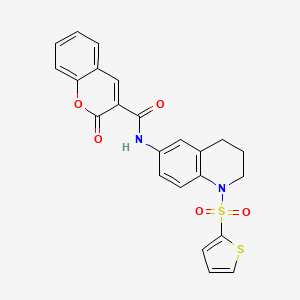
2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a novel synthetic derivative belonging to the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H18N2O5S2 , with a molecular weight of 466.53 g/mol . The structure incorporates a chromene core linked to a tetrahydroquinoline moiety via a thiophenesulfonyl group. This structural configuration is significant for its biological properties.
Anticancer Activity
Research has indicated that compounds with chromene scaffolds exhibit notable anticancer properties. For instance, studies have shown that 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of tubulin polymerization , which leads to cell cycle arrest and apoptosis in cancer cells by activating caspases .
- Reduction in cell invasion and migration , demonstrating potential effectiveness against metastatic cancer .
A recent study highlighted the efficacy of related tetrahydroquinoline derivatives against various cancer cell lines, suggesting that modifications to the chromene structure can enhance anticancer activity .
| Compound | Activity | Mechanism |
|---|---|---|
| 2H/4H-chromenes | Anticancer | Induces apoptosis via tubulin inhibition |
| Tetrahydroquinoline derivatives | Anticancer | Modulates cell cycle and reduces metastasis |
Antiviral Activity
The antiviral potential of this compound has been explored in relation to its analogs. Preliminary studies suggest that certain tetrahydroisoquinoline derivatives exhibit activity against human coronaviruses, indicating a promising avenue for further research into antiviral applications .
Other Biological Activities
In addition to anticancer and antiviral properties, chromene derivatives have been associated with various other biological activities:
- Antimicrobial : Compounds within this class have shown effectiveness against bacterial and fungal strains.
- Antidiabetic : Some derivatives have demonstrated the ability to modulate glucose metabolism.
- Anticholinesterase : This activity suggests potential use in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The SAR studies on chromene derivatives reveal that specific substitutions on the chromene and tetrahydroquinoline rings significantly influence biological activity. For example:
- Substituents at the 3-position of the chromene ring enhance anticancer potency.
- Variations in the sulfonamide group can alter both efficacy and selectivity against different biological targets .
Case Studies
- Anticancer Efficacy : A series of experiments assessed the viability of cancer cells treated with various concentrations of chromene derivatives. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .
- Antiviral Screening : In vitro assays tested the antiviral effects of synthesized tetrahydroisoquinoline derivatives against human coronavirus strains. The most potent compounds exhibited IC50 values below 20 µM, showcasing their potential as therapeutic agents against viral infections .
科学研究应用
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide. For instance, derivatives of quinoline have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : A related compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant anticancer activity and warranting further investigation into structure-activity relationships (SAR) .
Anti-inflammatory Properties
Compounds containing the chromene structure have been investigated for anti-inflammatory effects. The mechanism typically involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Research Insight : In silico studies suggest that modifications to the chromene framework can enhance potency as 5-lipoxygenase inhibitors, highlighting the potential for developing anti-inflammatory agents based on this compound .
Antimicrobial Activity
The thiophenes and sulfonamides present in the compound's structure may contribute to antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against a range of bacterial strains.
Example Findings : Studies have indicated that certain thiophene derivatives possess significant antibacterial properties, suggesting that this compound could be explored further for its antimicrobial efficacy .
属性
IUPAC Name |
2-oxo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c26-22(18-14-16-5-1-2-7-20(16)30-23(18)27)24-17-9-10-19-15(13-17)6-3-11-25(19)32(28,29)21-8-4-12-31-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKPQWNBSYESSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













